[2-bromo-5-(hydroxymethyl)phenyl]methanol
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Overview
Description
[2-bromo-5-(hydroxymethyl)phenyl]methanol: is an organic compound with the molecular formula C7H7BrO2 It is a brominated derivative of phenol, featuring both a bromine atom and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-5-(hydroxymethyl)phenyl]methanol typically involves the bromination of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine. The reaction conditions often include the use of a solvent such as acetic acid or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-bromo-5-(hydroxymethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-bromo-5-formylphenol or 2-bromo-5-carboxyphenol.
Reduction: Formation of 2-bromo-5-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-bromo-5-(hydroxymethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its bromine atom and hydroxymethyl group provide reactive sites for further functionalization .
Biology
In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound for investigating the toxicity and metabolic pathways of brominated organic compounds .
Medicine
The hydroxymethyl group can be modified to create derivatives with enhanced biological activity .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [2-bromo-5-(hydroxymethyl)phenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(hydroxymethyl)phenol
- 2-bromo-4-(hydroxymethyl)phenylmethanol
- 2-bromo-3-(hydroxymethyl)phenylmethanol
Uniqueness
Compared to similar compounds, [2-bromo-5-(hydroxymethyl)phenyl]methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity .
Properties
CAS No. |
335612-69-6 |
---|---|
Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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